- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)
![1H-Pyrazolo[3,4-B]pyridin-5-amine structure](https://it.kuujia.com/scimg/cas/942185-01-5x500.png)
942185-01-5 structure
Nome del prodotto:1H-Pyrazolo[3,4-B]pyridin-5-amine
Numero CAS:942185-01-5
MF:C6H6N4
MW:134.13863992691
MDL:MFCD10699403
CID:1036098
PubChem ID:46192922
1H-Pyrazolo[3,4-B]pyridin-5-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrazolo[3,4-b]pyridin-5-amine
- 5-Amino-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine
- pyrazolo[5,4-b]pyridine-5-ylamine
- OVICNYHPCJRQEY-UHFFFAOYSA-N
- SBB073488
- STL414928
- PB20505
- AK114280
- ST1171144
- AB0038308
- ST45255704
- Y5668
- 2H-pyrazolo[3,4-b]pyridin-5-amine
- WQA
- SCHEMBL1496196
- DTXSID20673053
- AKOS005169606
- EN300-176231
- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine
- CS-D0316
- SY031794
- MFCD10699403
- DB-345760
- 942185-01-5
- GS-6692
- 1H-Pyrazolo[3,4-B]pyridin-5-amine
-
- MDL: MFCD10699403
- Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
- Chiave InChI: OVICNYHPCJRQEY-UHFFFAOYSA-N
- Sorrisi: N1NC2C(=CC(=CN=2)N)C=1
Proprietà calcolate
- Massa esatta: 134.059246208g/mol
- Massa monoisotopica: 134.059246208g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 127
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67.6
- XLogP3: 0.1
1H-Pyrazolo[3,4-B]pyridin-5-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176231-0.25g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 0.25g |
$27.0 | 2023-09-20 | |
Enamine | EN300-176231-2.5g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 2.5g |
$119.0 | 2023-09-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00423-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
¥ 640.00 | 2023-04-12 | |
Chemenu | CM109144-50g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 50g |
$1513 | 2024-07-19 | |
Enamine | EN300-176231-1.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 1g |
$56.0 | 2023-06-03 | |
Chemenu | CM109144-1g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 1g |
$94 | 2024-07-19 | |
eNovation Chemicals LLC | D494268-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
$105 | 2024-05-23 | |
Enamine | EN300-176231-10.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 10g |
$435.0 | 2023-06-03 | |
Chemenu | CM109144-10g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 10g |
$473 | 2024-07-19 | |
Chemenu | CM109144-100g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 100g |
$2459 | 2024-07-19 |
1H-Pyrazolo[3,4-B]pyridin-5-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol , Toluene ; 3 h, 70 °C; 70 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Riferimento
- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 22 °C
Riferimento
- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious InhibitorsACS Medicinal Chemistry Letters, 2011, 2(5), 342-347,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt
Riferimento
- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategyEuropean Journal of Medicinal Chemistry, 2017, 131, 1-13,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 15 h, rt
Riferimento
- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ; rt; 1 h, rt
Riferimento
- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials
- 5-Nitro-1H-pyrazolo[3,4-b]pyridine
- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products
1H-Pyrazolo[3,4-B]pyridin-5-amine Letteratura correlata
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
5. Book reviews
942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine) Prodotti correlati
- 2225169-95-7(2-Methyl-5-cyano-3-cyclopropylphenylboronic acid)
- 2640968-25-6(1-{2-Tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-3-fluoropyrrolidine-3-carboxamide)
- 89946-68-9(1H-Imidazole-4,5-dicarboxylic acid, 2-ethyl-, diethyl ester)
- 1795086-27-9(2,6-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide)
- 2395016-49-4(P2Y2R/GPR17 antagonist 1)
- 5847-63-2(4-(1Z)-2-(4-Chlorophenyl)vinylpyridine)
- 1507899-97-9(1-{3-cyclopropyl-3H-imidazo4,5-bpyridin-2-yl}piperazine)
- 2171194-72-0((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1807225-01-9(4-Bromo-2-chloromethyl-5-cyanobenzenesulfonyl chloride)
- 944458-59-7(Dimethyl 2,5-diethynyl terephthalic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine

Purezza:99%
Quantità:100g
Prezzo ($):1548.0